N-Acetylnorloline
Description
Early Investigations Leading to the Identification of N-Acetylnorloline
The initial discovery of loline (B1675033) alkaloids predates the specific identification of this compound. The first member of this alkaloid class was isolated from the grass Lolium temulentum in 1892 and was initially named temuline, later renamed norloline. wikipedia.org It wasn't until the mid-20th century that Russian scientists established the name "loline" and identified the characteristic ether bridge in its molecular structure. wikipedia.org
Subsequent research in the 1970s led to the isolation and characterization of various loline derivatives from different grass species. During this period, this compound was identified as one of the loline alkaloids present in Lolium arundinaceum (tall fescue). uky.edu However, a pivotal shift in understanding occurred with the realization that these alkaloids were not products of the host plant itself, but rather of the symbiotic fungi residing within the plant's tissues. uky.edu This was a critical step that paved the way for more targeted investigations into the biosynthesis of these compounds.
A significant breakthrough in the specific discovery of this compound's role came from the study of the loline biosynthetic pathway. Through the analysis of natural mutants of the lolO gene, a novel metabolite, 1-acetamidopyrrolizidine (AcAP), was discovered. It was determined that the enzyme LolO converts AcAP into the first loline alkaloid, this compound (NANL). usda.gov Further isotopic labeling studies confirmed that this compound is the first fully cyclized loline alkaloid, serving as a crucial precursor for the diversification of other loline alkaloids. plos.orguky.edunih.gov
Source Organisms and Initial Isolation Methodologies for this compound
This compound is produced by various species of endophytic fungi, which live in a symbiotic relationship with numerous cool-season grasses. The presence and concentration of NANL can vary depending on the specific fungal endophyte and host grass combination.
Initial methodologies for the isolation and analysis of this compound from plant material involved a series of extraction and chromatographic techniques. Ground plant material, often seeds or aerial tissues, was typically subjected to an acid-base extraction to isolate the alkaloids. plos.orguky.edu Early analytical methods included gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC). nih.gov As analytical technologies advanced, gas chromatography-mass spectrometry (GC-MS) became a key tool for the definitive identification and quantification of this compound and other loline alkaloids. plos.orgtandfonline.com
Below is a table summarizing some of the known source organisms for this compound:
| Fungal Endophyte Species | Host Grass Species |
| Epichloë alsodes | Poa alsodes researchgate.net |
| Epichloë coenophiala (strain AR542) | Lolium arundinaceum (Tall Fescue) oup.com |
| Epichloë occultans | Lolium rigidum (Annual Ryegrass) nih.gov |
| Neotyphodium coenophialum | Lolium arundinaceum (Tall Fescue) |
| Neotyphodium x siegelii | Lolium pratense (Meadow Fescue) zobodat.at |
| Neotyphodium uncinatum | Lolium pratense (Meadow Fescue) tandfonline.com |
This table is not exhaustive and represents a selection of documented source organisms.
Evolution of Research Interests in this compound Over Time
Research interest in this compound has evolved significantly since its initial identification. The progression of this research can be broadly categorized into several phases:
Initial Isolation and Structural Elucidation: Following the initial discoveries of loline alkaloids, the primary focus was on isolating and identifying the various forms present in endophyte-infected grasses. The 1970s saw the successful isolation of this compound from Lolium arundinaceum. uky.edu
Confirmation of Fungal Origin: A paradigm shift occurred in the early 2000s with the definitive confirmation that loline alkaloids, including this compound, are produced by the fungal endophyte, not the host grass. uky.edu This discovery redirected research efforts towards the fungus as the source of these bioactive compounds.
Elucidation of the Biosynthetic Pathway: A major focus of modern research has been to unravel the complex biosynthetic pathway of loline alkaloids. This has led to the crucial discovery that this compound is the first fully formed loline alkaloid. plos.orguky.edunih.gov Subsequent research has identified the genes (lol genes) and enzymes responsible for its synthesis and its conversion into other loline derivatives. usda.govplos.orguky.edunih.gov For instance, the enzyme LolO is responsible for the formation of the ether bridge in NANL, and the enzymes LolN and LolM are involved in its subsequent modification to other lolines. usda.govplos.org
Ecological and Biological Significance: More recent research has begun to explore the ecological roles and biological activities of this compound. Studies have shown that while other loline alkaloids like N-formylloline (NFL) and N-acetylloline (NAL) are more abundant, NANL also contributes to the defensive mutualism between the fungus and the host plant by exhibiting insecticidal properties. plos.org Research continues to investigate the specific activities of individual loline alkaloids and the benefits of their chemical diversity.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXNGORZPWYGZ-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CN3C1C(O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-35-1 | |
| Record name | N-Acetylnorloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Identity and Properties
Chemical Structure and Formula
N-Acetylnorloline is a complex heterocyclic alkaloid. Its systematic name is N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide. mycocentral.eu The structure features a saturated 1-aminopyrrolizidine core with a characteristic C2-C7 ether bridge. nih.gov
Interactive Table: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ | mycocentral.euchemeo.com |
| CAS Number | 38964-35-1 | mycocentral.eu |
| PubChem CID | 12018901 | mycocentral.eu |
| InChI Key | BWGXNGORZPWYGZ-UYXSQOIJSA-N | mycocentral.eu |
| SMILES | CC(=O)N[C@H]1[C@H]2CN3[C@@H]1C@@HCC3 | mycocentral.eu |
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in biological and chemical systems. These properties are often calculated or determined experimentally for research purposes.
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 182.22 | g/mol | mycocentral.euchemeo.com |
| Monoisotopic Mass | 182.105527694 | Da | mycocentral.eu |
| logP (Octanol/Water) | -0.654 | chemeo.com | |
| Water Solubility (logS) | -0.34 | mol/L | chemeo.com |
| Topological Polar Surface Area | 41.6 | Ų | guidechem.com |
| Complexity | 256 | | guidechem.com |
Synthesis and Characterization
The total synthesis of this compound is a complex undertaking due to its strained, bridged tricyclic structure. acs.org Researchers have successfully developed synthetic routes, with one notable method involving a stereoselective tethered aminohydroxylation to construct the core skeleton. acs.orgacs.org The synthesis of fluorinated analogues has also been achieved to probe the mechanisms of its biosynthesis. nih.gov Characterization and quantification of this compound from natural sources are typically performed using gas chromatography-mass spectrometry (GC-MS). akjournals.comnih.gov The mass spectrum of this compound is distinctive, with characteristic fragment ions at m/z 153, 139, and a base peak at m/z 82, which allows for its specific identification in complex mixtures. akjournals.com
Biosynthesis and Metabolic Pathways of N Acetylnorloline
Precursors and Intermediate Metabolites in N-Acetylnorloline Biosynthesis
The journey to this compound begins with fundamental amino acid precursors. Isotopic labeling studies have definitively identified L-proline and L-homoserine as the primary building blocks. wikipedia.orgnih.govresearchgate.net The biosynthetic pathway initiates with the condensation of these two amino acids. wikipedia.org
A key intermediate formed early in the pathway is N-(3-amino-3-carboxypropyl)proline (NACPP). wikipedia.orgresearchgate.net Subsequent enzymatic steps involving cyclization and decarboxylation lead to the formation of the core pyrrolizidine (B1209537) ring structure. wikipedia.org This is followed by the formation of exo-1-aminopyrrolizidine. nih.govresearchgate.net
A critical intermediate immediately preceding the formation of the characteristic ether bridge of loline (B1675033) alkaloids is exo-1-acetamidopyrrolizidine (AcAP). nih.govacs.orgusda.gov AcAP serves as the direct substrate for the enzyme LolO, which catalyzes the formation of this compound. acs.orgnih.govnih.gov The conversion of AcAP to this compound has been confirmed through in vitro assays, solidifying its role as a true intermediate. plos.orgresearchgate.net
The pathway doesn't stop at this compound. This compound is the first fully cyclized loline alkaloid and acts as a precursor for the diversification into other loline alkaloids through subsequent deacetylation, methylation, and acetylation steps. plos.orguky.edu
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis |
| L-proline | Primary amino acid precursor, forms part of the pyrrolizidine ring. wikipedia.orgresearchgate.net |
| L-homoserine | Primary amino acid precursor, condenses with L-proline. wikipedia.orgresearchgate.net |
| N-(3-amino-3-carboxypropyl)proline (NACPP) | First committed intermediate in the loline pathway. wikipedia.orgresearchgate.net |
| exo-1-aminopyrrolizidine | Intermediate formed after cyclization and decarboxylation. nih.govresearchgate.net |
| exo-1-acetamidopyrrolizidine (AcAP) | Direct precursor to this compound; substrate for the LolO enzyme. nih.govacs.orgusda.gov |
| 2-endo-hydroxy-1-exo-acetamidopyrrolizidine | A hydroxylated intermediate formed by the LolO enzyme from AcAP. acs.orgnih.gov |
Enzymology of this compound Formation
The formation of this compound is a testament to the intricate machinery of fungal enzymes. A dedicated suite of enzymes, encoded by the LOL gene cluster, meticulously constructs this complex molecule.
Key Biosynthetic Enzymes (e.g., LolO) and Their Characterization
The central and most remarkable step in this compound biosynthesis is the formation of the C2-O-C7 ether bridge, a feature that defines the loline alkaloids. wikipedia.orgnih.gov This chemically challenging reaction is catalyzed by the enzyme LolO . nih.govacs.orgusda.gov
LolO is a non-heme iron and 2-oxoglutarate-dependent (Fe/2OG) oxygenase. nih.govacs.orgusda.gov It is solely responsible for the four-electron oxidation that converts AcAP into this compound. acs.orgnih.govnih.gov This conversion occurs in two sequential steps, each consuming a molecule of 2-oxoglutarate and O2. acs.org
The first step involves the hydroxylation of AcAP at the C2 position, forming the intermediate 2-endo-hydroxy-1-exo-acetamidopyrrolizidine. acs.orgnih.gov When 2-oxoglutarate is limited, the reaction tends to stop at this hydroxylated intermediate. acs.orgnih.gov However, with sufficient 2-oxoglutarate, LolO proceeds to catalyze the second step: the removal of a hydrogen from C7 and the subsequent cyclization to form the ether bridge, yielding this compound. acs.org
Kinetic and spectroscopic analyses have revealed that the cleavage of the C2-H bond occurs first, mediated by a ferryl (FeIV=O) intermediate. acs.orgnih.gov Stereochemical studies have shown that LolO removes the endo hydrogens from both C2 and C7 and forms the new C-O bonds with retention of configuration. acs.orgnih.gov
While other enzymes like LolE were initially considered for a role in ether bridge formation, studies have shown that LolE is not essential for this step. acs.org
Gene Clusters and Genetic Regulation of this compound Production
The genes responsible for the biosynthesis of this compound and other loline alkaloids are organized into a gene cluster known as the LOL cluster . wikipedia.orgplos.org The presence of this cluster is a prerequisite for loline production. wikipedia.org In some fungal species, the cluster contains up to 11 genes, including lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM. plos.orgresearchgate.net
The expression of the LOL genes is tightly regulated and coordinated with the production of loline alkaloids. wikipedia.orgnih.gov Gene expression typically begins before the alkaloids are detectable and increases as they accumulate, declining once production plateaus. nih.govuky.edu The genes within the cluster show highly correlated temporal expression patterns. nih.gov
Hierarchical clustering of gene expression has revealed subgroups of genes that are particularly tightly co-regulated, such as lolA and lolC, and lolO and lolD. nih.gov This co-regulation suggests a functional relationship in the biosynthetic pathway. nih.gov The order of the genes in the cluster also appears to correlate with the timing of their expression. nih.gov
The regulation of the LOL cluster is complex and appears to be dependent on its genomic context, as reporter gene studies have suggested that proper regulation may require the entire cluster to be present. uky.edu
Regulation and Environmental Factors Influencing this compound Biosynthesis
The production of this compound is not static but is influenced by a variety of internal and external factors. The availability of precursor amino acids can be a limiting factor in some grass tissues. wikipedia.org For instance, in vegetative tissues of some grasses, higher levels of asparagine (a precursor to homoserine) in younger leaves correlate with higher loline alkaloid concentrations, suggesting that substrate availability can regulate production. uky.edu
Environmental conditions also play a significant role in modulating the biosynthesis of secondary metabolites in plants and their associated fungi. d-nb.infonih.gov Factors such as light intensity, temperature, water availability, and soil fertility can all impact the physiological state of the host grass and, consequently, the production of fungal alkaloids. nih.govmaxapress.com For example, drought stress has been shown to increase the concentration of certain secondary metabolites in plants. maxapress.com While specific studies on the direct impact of these factors on this compound are less common, the general principles of environmental influence on secondary metabolism are well-established. d-nb.infonih.govmaxapress.com
Interestingly, the application of methyl jasmonate, a plant signaling molecule often associated with herbivore defense, has been found to decrease the expression of LOL genes, indicating a complex regulatory interplay between the fungus and its host plant. wikipedia.org
Comparative Biosynthetic Pathways of Related Loline Alkaloids
This compound is the foundational molecule from which a variety of other loline alkaloids are derived. plos.orguky.edu The diversification of the loline alkaloid profile is achieved through the action of additional enzymes encoded within the LOL cluster. plos.org
The pathway proceeds as follows:
Deacetylation: The enzyme LolN , an N-acetamidase, removes the acetyl group from this compound to produce norloline . plos.orguniprot.orguky.edu
Methylation: The enzyme LolM , a methyltransferase, then catalyzes the sequential methylation of norloline. The first methylation yields loline , and a second methylation produces N-methylloline (NML) . plos.orguniprot.orguky.edu
Oxidation: The cytochrome P450 monooxygenase, LolP , oxidizes N-methylloline to N-formylloline (NFL) , one of the most abundant loline alkaloids in many grass-endophyte associations. plos.orgusda.govuniprot.org
Acetylation by Host Plant: In a fascinating example of symbiotic co-production, some host grass species possess an acetyltransferase that can convert loline into N-acetylloline (NAL) . plos.orguky.edu This demonstrates that the final chemical profile of loline alkaloids can be a product of both fungal and plant enzymatic activities. plos.org
The specific profile of loline alkaloids produced by a particular endophyte-grass symbiosis depends on the complement of functional LOL genes present in the fungus and the enzymatic capabilities of the host plant. plos.orgresearchgate.net Fungal strains with mutations or deletions in the later pathway genes (e.g., lolN, lolM, lolP) will accumulate earlier intermediates like this compound or AcAP. usda.govresearchgate.net
Table 2: Key Enzymes and Products in Loline Alkaloid Diversification
| Enzyme | Gene | Substrate | Product(s) |
| LolO | lolO | exo-1-acetamidopyrrolizidine (AcAP) | This compound acs.orgusda.gov |
| LolN | lolN | This compound | Norloline plos.orguniprot.orguky.edu |
| LolM | lolM | Norloline, Loline | Loline, N-methylloline (NML) plos.orguniprot.orguky.edu |
| LolP | lolP | N-methylloline (NML) | N-formylloline (NFL) plos.orgusda.govuniprot.org |
| Plant Acetyltransferase | (Host Plant Gene) | Loline | N-acetylloline (NAL) plos.orguky.edu |
Metabolic Fate and Degradation Pathways of this compound (if applicable in producer organism)
Within the producing fungal endophyte, this compound is primarily a metabolic intermediate, not a final end product, in strains that produce more complex lolines. plos.orguky.edu Its primary metabolic fate is to be deacetylated by the LolN enzyme to norloline, thereby continuing down the biosynthetic pathway to other loline derivatives. plos.orguniprot.orguky.edu In fungal strains that lack a functional lolN gene, this compound accumulates as the major terminal loline alkaloid. usda.govresearchgate.net
Information regarding specific degradation or catabolic pathways for this compound within the producing fungus is not extensively documented in the reviewed literature. The focus of research has been predominantly on its biosynthesis and its role as a precursor. It is plausible that, like many secondary metabolites, turnover and degradation occur, but the specific enzymes and pathways involved have not been elucidated.
Biological Activities and Mechanisms of Action of N Acetylnorloline Non Clinical Focus
Cellular and Subcellular Targets of N-Acetylnorloline
The specific cellular and subcellular targets of this compound have not been extensively characterized. However, research on structurally similar and functionally related compounds provides valuable insights into its likely mechanisms of action.
Receptor Binding and Ligand-Target Interactions
Direct receptor binding studies for this compound are not currently available in the public domain. However, research on other insecticidal natural products with similar biological activities suggests that ion channels in the insect nervous system are probable targets.
A notable example is nodulisporic acid (NA), another fungal-derived insecticide that, like loline (B1675033) alkaloids, exhibits potent activity against various insects. Studies have shown that NA acts as a high-affinity modulator of insect glutamate-gated chloride channels (GluCls) . nih.gov An amide analogue of NA was found to bind to head membranes of Drosophila melanogaster with a very high affinity, exhibiting a dissociation constant (KD) of 12 pM. nih.gov Further evidence supporting GluCls as the binding site includes the potentiation of glutamate-gated chloride currents in grasshopper neurons by NA and the inhibition of radiolabeled NA amide binding by the known GluCl channel blocker, ivermectin. nih.gov
Given the similar insecticidal profiles, it is hypothesized that loline alkaloids, including this compound, may also target these insect-specific GluCls. These channels are critical for inhibitory neurotransmission in invertebrates and are a validated target for several classes of insecticides. researchgate.netnih.govmdpi.com
In contrast, studies on related loline alkaloids, N-formylloline and N-acetylloline, have shown no significant binding activity at the mammalian D2 dopamine (B1211576) receptor, suggesting that the primary target for these compounds is likely not within the dopaminergic system of vertebrates. researchgate.net This further supports the hypothesis of a more specific action on invertebrate neuronal receptors.
Table 1: Receptor Binding Data for Nodulisporic Acid Amide (A-NAA), a Compound with Similar Insecticidal Activity to this compound
| Ligand | Target | Preparation | Binding Constant (KD) | Maximum Binding Capacity (Bmax) | Reference |
| [3H]Nodulisporic Acid Amide | Glutamate-Gated Chloride Channel (GluCl) | Drosophila melanogaster head membranes | 12 pM | 1.4 pmol/mg protein | nih.gov |
This table presents data for a compound with a similar mode of action to this compound due to the current lack of specific binding data for this compound itself.
Protein-Protein and Protein-Nucleic Acid Interactions
There is currently no specific information available from scientific literature regarding the direct protein-protein or protein-nucleic acid interactions of this compound. The primary mechanism of action for many small molecule alkaloids involves binding to specific receptor proteins or enzymes, rather than mediating larger protein-protein or protein-DNA/RNA interactions.
Molecular Mechanisms of this compound's Biological Effects
The molecular mechanisms underlying the biological effects of this compound are thought to stem from its interaction with specific cellular targets, leading to downstream perturbations in cellular signaling and gene expression.
Signaling Pathway Perturbations (e.g., specific kinase pathways, ion channels)
While direct studies on signaling pathway perturbations by this compound are limited, its likely interaction with insect glutamate-gated chloride channels (GluCls) provides a clear hypothesis for its mechanism of action. Activation or modulation of these channels would lead to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and inhibition of neuronal signaling. researchgate.netnih.gov This disruption of normal nerve function is a common mechanism for many insecticides and leads to paralysis and death in susceptible insects.
There is no direct evidence to date linking this compound to the modulation of specific kinase pathways, such as the MAP kinase (Mitogen-Activated Protein Kinase) pathway or the Toll signaling pathway in insects. nih.govfrontiersin.orgucsd.edufrontiersin.org These pathways are crucial for various cellular processes, including stress response, development, and immunity. mdpi.comfrontiersin.orgnumberanalytics.comfrontiersin.org Future research could explore whether the neurotoxic effects of this compound might indirectly trigger broader stress response pathways.
Transcriptomic and Proteomic Responses to this compound Exposure (in vitro, non-human organismal)
To date, there are no published studies that have specifically analyzed the global transcriptomic or proteomic changes in an insect or other non-human organism following direct exposure to purified this compound.
Existing transcriptomic and proteomic studies related to loline alkaloids have primarily focused on:
The regulation of the LOL gene cluster responsible for loline alkaloid biosynthesis within the endophytic fungus itself. nih.govuky.edutandfonline.com
The broader transcriptomic and proteomic changes in the host grass as a result of the symbiotic relationship with the endophyte, which includes the production of a suite of alkaloids, not just this compound.
For instance, studies on the fall armyworm (Spodoptera frugiperda) have shown significant changes in gene expression, including those for cuticular proteins, in response to various insecticides. mdpi.com Similarly, exposure of the moth Agrotis ipsilon to the neonicotinoid clothianidin resulted in widespread changes in the brain transcriptome and proteome, affecting neuronal processes. mdpi.com These studies highlight the potential of such "omics" approaches to elucidate the broader physiological impacts of insecticides.
Future research employing transcriptomic and proteomic analyses of insect cell lines or tissues exposed to this compound would be invaluable for identifying the full spectrum of genes and proteins affected by this compound, potentially revealing novel targets and downstream effects beyond the initial receptor interaction.
Impact on Cellular Processes (e.g., cell division, differentiation, metabolism in non-human models)
The direct impact of this compound (NANL) on specific cellular processes such as cell division and differentiation in non-human models has not been extensively documented in scientific literature. Its primary characterized role is metabolic, serving as the foundational intermediate in the biosynthesis of a diverse array of other loline alkaloids within endophytic fungi of the genus Epichloë. plos.orgusda.govresearchgate.net this compound is the first fully cyclized loline alkaloid to be formed, from which other derivatives are synthesized. plos.orgnih.gov
The metabolic significance of NANL is central to the chemical defense mechanisms of the host grasses these fungi inhabit. The production of NANL is a key metabolic function of the fungus, which then uses it as a precursor for other lolines. nih.gov For instance, in some symbiotic relationships, NANL is the final loline product that accumulates. usda.gov In others, it is further metabolized into compounds like N-formylloline (NFL) and N-acetylloline (NAL). usda.gov
While direct studies on NANL are limited, the downstream effects of its derivatives on the cellular metabolism of invertebrate herbivores are well-documented. These derivatives, synthesized from the NANL template, exhibit significant insecticidal and antifeedant properties. nih.gov For example, N-formylloline acts as a feeding deterrent to fall armyworms, whereas N-acetylloline induces metabolic toxicity in corn borer larvae without altering their feeding behavior. usda.gov Therefore, the primary impact of NANL on cellular processes in an ecological context is indirect, serving as the essential building block for a suite of metabolic toxins that affect herbivorous insects.
Structure-Activity Relationship Studies (SAR) of this compound Analogs (focused on mechanistic insights)
Systematic structure-activity relationship (SAR) studies involving the synthesis of numerous this compound analogs to probe mechanistic insights are not widely reported. However, the natural diversification of loline alkaloids from the NANL core provides a form of biological SAR study. The core structure of NANL is a saturated 1-aminopyrrolizidine with a distinctive C2-O-C7 ether bridge. plos.org The key point of structural variation among its natural analogs occurs at the 1-amino group. plos.orgresearchgate.net
The enzymatic modifications of this group lead to a variety of loline alkaloids with differing biological activities against insect herbivores. This diversification pathway offers insights into how small structural changes affect the mechanism of action.
Key Enzymatic Modifications and Resulting Analogs:
Deacetylation: The enzyme LolN , an N-acetamidase, removes the acetyl group (-COCH₃) from the 1-amino position of NANL to produce norloline , which has a primary amine (-NH₂). plos.orgusda.gov Strains with a non-functional lolN gene accumulate NANL. plos.orgnih.gov
Methylation: The enzyme LolM , a methyltransferase, sequentially adds methyl groups to the nitrogen of norloline, first producing loline (-NHCH₃) and then N-methylloline (-N(CH₃)₂). plos.orgusda.gov
Oxidation: The cytochrome P450 enzyme LolP oxidizes the N-methylloline, converting it to N-formylloline (-N(CH₃)CHO). usda.gov
Acetylation by Host Plant: In some cases, the host grass possesses an acetyltransferase that can convert loline into N-acetylloline (-N(CH₃)Ac). plos.orgusda.gov
These structural changes significantly influence the insecticidal properties. For example, N-formylloline and N-acetylloline are the most abundant and well-characterized protectants against invertebrates in tall fescue grass. usda.gov The different substituents on the 1-amino nitrogen lead to varied potencies and modes of action, such as feeding deterrence versus metabolic toxicity, against different insect species. usda.gov Furthermore, studies with fluorinated analogs of the NANL precursor, 1-exo-acetamidopyrrolizidine (AcAP), have been used to probe the enzymatic mechanism of the LolO enzyme, which synthesizes NANL. nih.gov These studies provide evidence for a cycloetherification mechanism involving a C(7) radical. nih.gov
Table 1: Natural Analogs of this compound and Their Modifying Enzymes
| Precursor/Analog | Modifying Enzyme | Resulting Product | Key Structural Change |
|---|---|---|---|
| This compound (NANL) | LolN (Fungal Deacetylase) | Norloline | -NHCOCH₃ → -NH₂ |
| Norloline | LolM (Fungal Methyltransferase) | Loline | -NH₂ → -NHCH₃ |
| Loline | LolM (Fungal Methyltransferase) | N-Methylloline | -NHCH₃ → -N(CH₃)₂ |
| N-Methylloline | LolP (Fungal Cytochrome P450) | N-Formylloline | -N(CH₃)₂ → -N(CH₃)CHO |
| Loline | Plant Acetyltransferase | N-Acetylloline | -NHCH₃ → -N(CH₃)COCH₃ |
In Vitro and Ex Vivo Biological Models for this compound Research (non-human, non-clinical)
Research into this compound and the broader loline alkaloid pathway utilizes several non-human, non-clinical biological models to elucidate biosynthesis and function.
In Vitro Enzyme Assays: A primary model involves the in vitro reconstitution of biosynthetic steps. Purified LolO enzyme , expressed heterologously in Escherichia coli, has been used to demonstrate the direct conversion of the precursor 1-exo-acetamidopyrrolizidine (AcAP) into this compound. researchgate.netacs.org These assays, conducted with the necessary co-factors like Fe(II) and 2-oxoglutarate, confirm the specific function of the enzyme in forming the critical ether bridge of NANL. acs.org
Heterologous Expression Systems: To study the function of genes within the loline biosynthesis (LOL) gene cluster, heterologous expression in microorganisms is a key tool. mdpi.com
Yeast (Saccharomyces cerevisiae): Genes such as lolM have been expressed in yeast to confirm their function as N-methyltransferases in the loline diversification pathway. plos.orgnih.gov
Escherichia coli: This bacterium is commonly used to produce the fungal enzymes (like LolO) required for in vitro studies. uky.edu
Filamentous Fungi (Aspergillus spp.): These are also used as expression hosts for fungal gene clusters. mdpi.com
Fungal Fermentation Cultures: Ex vivo cultures of the endophytic fungi themselves, such as Epichloë uncinatum, serve as a fundamental model for studying the entire biosynthetic pathway. nih.gov Feeding these cultures with isotopically labeled potential intermediates allows researchers to trace the sequence of bond formation and identify key pathway metabolites like NANL. nih.gov
Insect Feeding Bioassays: To determine the biological activity of the final loline products derived from NANL, in vitro feeding assays are employed. Larvae of insect pests such as the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis) are fed diets containing purified loline alkaloids to assess effects on growth, feeding behavior, and mortality. nih.gov
In Vitro Rumen Models: To understand the metabolic fate and potential effects of loline alkaloids in ruminants, in vitro rumen fluid fermentation systems have been used. researchgate.net These models can assess the stability and transformation of lolines, including NANL, in a digestive environment. researchgate.net
Interactions of this compound with Other Biomolecules
The most clearly defined molecular interactions of this compound involve the enzymes directly responsible for its synthesis and subsequent modification in the loline alkaloid biosynthetic pathway.
Interaction with LolO (this compound Synthase): this compound is the product of the enzyme LolO , a non-heme iron and 2-oxoglutarate-dependent oxygenase. usda.govuky.edu The precursor molecule, 1-exo-acetamidopyrrolizidine (AcAP) , binds to the active site of LolO. acs.org The enzyme then catalyzes a complex four-electron oxidation in two sequential steps: first, it hydroxylates the C2 position of AcAP, and second, it facilitates an oxacyclization reaction, forming the C2-O-C7 ether bridge to yield this compound. acs.org This interaction is a direct enzyme-product relationship where NANL is released from the active site upon formation. The enzyme is solely responsible for this transformation. acs.org
Interaction with LolN (N-Acetamidase): Following its synthesis, this compound serves as a direct substrate for the enzyme LolN . plos.orgusda.gov LolN is an N-acetamidase that specifically recognizes and binds to NANL. nih.gov It catalyzes the hydrolysis of the acetyl group from the 1-amino nitrogen, releasing acetate (B1210297) and converting NANL into norloline . usda.govnih.gov This deacetylation is the crucial first step in the diversification pathway that leads to other loline alkaloids. plos.org In fungal strains where the lolN gene has been knocked out, this compound accumulates, confirming it as the specific substrate for the LolN enzyme. plos.orgnih.gov
Table 2: Summary of this compound Interactions with Biomolecules
| Interacting Biomolecule | Type of Biomolecule | Nature of Interaction | Outcome of Interaction |
|---|---|---|---|
| LolO | Non-heme Fe/2OG Oxygenase | Enzyme-Product | LolO catalyzes the formation of the C2-O-C7 ether bridge on the precursor AcAP, synthesizing and releasing this compound. acs.org |
| LolN | N-Acetamidase | Enzyme-Substrate | This compound binds to the active site of LolN, which removes its acetyl group. plos.orgnih.gov |
Analytical Methodologies for N Acetylnorloline Research
Advanced Chromatographic Techniques for Separation and Quantification of N-Acetylnorloline
Chromatography is the cornerstone of this compound analysis, enabling its separation from complex matrices such as plant tissues and fungal cultures.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. openaccessjournals.com The choice of detector is critical for achieving the desired sensitivity and selectivity. While standard UV-Visible detectors can be used, more specialized detectors enhance analytical capabilities.
Fluorescence Detectors (FLD): Although this compound is not naturally fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection with an FLD.
Evaporative Light Scattering Detectors (ELSD): ELSD is a universal detector that can quantify this compound regardless of its optical properties, making it a valuable tool when other detection methods are not suitable. thermofisher.com
Charged Aerosol Detectors (CAD): CAD offers high sensitivity and near-uniform response for non-volatile analytes like this compound, providing accurate quantification even in the absence of a chromophore. thermofisher.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation. researchgate.netthermofisher.com
Table 1: Comparison of HPLC Detectors for this compound Analysis
| Detector Type | Principle | Advantages for this compound Analysis | Considerations |
| UV-Visible | Measures absorbance of light | Simple, robust | Lower sensitivity if no strong chromophore |
| Fluorescence (FLD) | Detects fluorescent emission | High sensitivity and selectivity | Requires derivatization |
| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles | Universal detection, good for non-volatile compounds | Non-linear response can be a challenge |
| Charged Aerosol (CAD) | Measures charge of aerosolized analyte particles | High sensitivity, near-uniform response | Requires a volatile mobile phase |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes | Highest selectivity and sensitivity, structural information | Higher cost and complexity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Isotopic Labeling Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including this compound. researchgate.netthieme-connect.com It has been instrumental in identifying and quantifying this alkaloid in various grass-endophyte associations. akjournals.com The mass spectrum of this compound exhibits characteristic fragmentation patterns, with major ions observed at m/z 82, 95, 123, 139, and 153, which are specific to its structure and confirm its identity. akjournals.com
GC-MS is also a critical tool in biosynthetic studies involving isotopic labeling. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can trace the metabolic pathways leading to this compound. nih.govnih.govcreative-proteomics.com The incorporation of these heavy isotopes into the this compound molecule results in a predictable mass shift that is readily detected by GC-MS. researchgate.netcore.ac.uk This approach has been pivotal in elucidating the enzymatic steps and precursor molecules involved in the formation of the loline (B1675033) ring structure and the N-acetyl group. researchgate.net For instance, studies have used deuterated compounds to demonstrate their incorporation into the this compound structure. researchgate.net
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) presents a valuable alternative to both HPLC and GC for the analysis of this compound. wikipedia.org This technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering properties intermediate between a gas and a liquid. wikipedia.orgchromatographyonline.com SFC is particularly well-suited for the separation of thermally labile and non-volatile compounds. wikipedia.org
The use of SFC can provide rapid and efficient separations of alkaloids. americanpharmaceuticalreview.com It is often coupled with mass spectrometry (SFC-MS), combining the high resolving power of SFC with the sensitive and specific detection of MS. americanpharmaceuticalreview.com While specific applications of SFC for this compound are not extensively documented, its success in separating similar alkaloid compounds suggests its high potential in this area. americanpharmaceuticalreview.comphenomenex.com
High-Resolution Mass Spectrometry for this compound Characterization and Metabolomics
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the in-depth analysis of this compound, providing highly accurate mass measurements that are crucial for determining elemental composition and for distinguishing between compounds with similar nominal masses. drug-dev.commdpi.commdpi.com
HRMS is central to metabolomics studies, which aim to comprehensively analyze the small-molecule metabolites within a biological system. mdpi.com In the context of this compound research, HRMS enables the untargeted detection and identification of this alkaloid and its potential precursors and degradation products in complex biological extracts. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic spectrum of product ions. wikipedia.orgnationalmaglab.org This fragmentation pattern provides detailed structural information about the parent ion.
For this compound, MS/MS experiments are used to confirm its identity by comparing the observed fragmentation pattern with that of an authentic standard or with previously published data. akjournals.comresearchgate.net The fragmentation of the this compound molecular ion yields specific product ions that are indicative of its loline core structure and the N-acetyl substituent. akjournals.com This technique is also invaluable for distinguishing this compound from other isomeric or isobaric compounds that may be present in a sample. acs.org
Table 2: Key Fragmentation Ions of this compound in GC-MS Analysis. akjournals.com
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Interpretation |
| 182 | Low | Molecular Ion [M]⁺ |
| 153 | 2.8 | Loss of an ethyl group (-C₂H₅) |
| 139 | 1.9 | Loss of the acetyl group (-COCH₃) |
| 123 | 4.4 | Further fragmentation of the loline ring |
| 95 | 16.9 | Characteristic fragment of the pyrrolizidine (B1209537) ring |
| 82 | 100 | Base peak, characteristic of the loline core |
| 69 | 9.8 | Further fragmentation |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. jyu.ficopernicus.orgchemrxiv.org In IM-MS, ions are guided through a gas-filled drift tube under the influence of a weak electric field. chemrxiv.org Their drift time is dependent on their ion-neutral collision cross-section (CCS), which is a measure of their three-dimensional shape. chemrxiv.org
This technique can be applied to study the conformational flexibility of this compound. researchgate.netnih.govbigchem.eu Different conformers of the molecule, if stable in the gas phase, will have distinct CCS values and can be separated by ion mobility. nih.govrsc.org This allows for the investigation of how factors such as solvent environment or interactions with other molecules might influence the preferred conformation of this compound. While direct IM-MS studies on this compound are not yet prevalent, the technique holds significant promise for providing deeper insights into its structural biology. jyu.finih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural and Conformational Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of complex organic molecules like this compound. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, which possesses a rigid tricyclic pyrrolizidine ring system with an ether bridge and multiple stereocenters, NMR is crucial for confirming its unique structure.
Research into the biosynthesis of loline alkaloids frequently employs NMR to characterize intermediates and final products. For instance, in studies of the enzyme LolO, which catalyzes the formation of the ether bridge in this compound from its precursor, NMR spectroscopy, alongside mass spectrometry, was essential to identify the hydroxylated intermediate, 2-endo-hydroxy-1-exo-acetamidopyrrolizidine. researchgate.net This level of detailed structural analysis, which includes determining the precise regio- and stereochemistry of enzymatic reactions, would be impossible without advanced NMR techniques. researchgate.net
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are particularly powerful, as they reveal correlations between different nuclei, resolving the spectral overlap often found in complex 1D spectra and mapping out the molecular structure. wikipedia.org For this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and confirm the compound's intricate covalent framework and stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart). creative-biostructure.comemerypharma.com In this compound, COSY spectra would reveal correlations between protons within each ring of the pyrrolizidine system, helping to trace the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. wikipedia.orgcreative-biostructure.com This is a fundamental step in assigning the carbon spectrum, as each cross-peak links a specific proton to its bonded carbon atom. emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the complete molecular puzzle. It detects longer-range couplings between protons and carbons (typically 2-4 bonds apart). creative-biostructure.comemerypharma.com For this compound, HMBC is invaluable for identifying quaternary carbons (those without attached protons) and for connecting different structural fragments, such as linking the acetyl group to the nitrogen atom at C-1 and confirming the ether linkage between C-2 and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, irrespective of whether they are connected through bonds. wikipedia.org It detects through-space correlations based on the Nuclear Overhauser Effect. This is essential for determining the relative stereochemistry of this compound, confirming the exo position of the acetamido group and the spatial relationships between protons across the rigid ring system.
| 2D NMR Technique | Type of Correlation | Information Provided for this compound Structure |
|---|---|---|
| COSY | ¹H-¹H (through-bond) | Identifies neighboring protons within the pyrrolizidine rings. creative-biostructure.comemerypharma.com |
| HSQC | ¹H-¹³C (one-bond) | Assigns carbon signals by linking them to their directly attached protons. wikipedia.orgresearchgate.net |
| HMBC | ¹H-¹³C (multiple-bond) | Confirms connectivity across the entire molecule, including quaternary carbons and the ether bridge. creative-biostructure.comemerypharma.com |
| NOESY | ¹H-¹H (through-space) | Determines the 3D conformation and relative stereochemistry of the molecule. wikipedia.org |
Solid-State NMR Approaches
While most structural elucidation is performed in solution, solid-state NMR (ssNMR) offers the unique capability to analyze molecules in their native, solid form. preprints.org This is particularly relevant for studying this compound within biological matrices, such as the host grass tissues or the fungal endophyte itself, without the need for extraction. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the line broadening that occurs in solid samples, enhancing spectral resolution and sensitivity. preprints.orgmdpi.com
Although specific ssNMR studies on this compound are not widely documented, the methodology holds significant potential. For example, ¹⁵N ssNMR could be used to probe the electronic environment of the nitrogen atoms in the pyrrolizidine ring and the acetyl group, providing insights into intermolecular interactions within the biological host. csic.es Furthermore, advanced 2D ssNMR methods could be applied to powder samples of purified this compound to study its crystalline packing and conformation in the solid phase. nih.gov
Spectroscopic Methods for this compound Quantification and Interaction Studies (e.g., UV-Vis, Fluorescence, CD, NIRS)
Beyond structural elucidation, various spectroscopic methods are employed for the rapid quantification of this compound and to study its interactions with other molecules.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. process-insights.com While this compound lacks a strong chromophore, making direct detection less sensitive, UV-Vis detection is often coupled with chromatographic separations like HPLC for quantification. researchgate.netmdpi.com Its utility is primarily for concentration determination in purified or semi-purified samples. nih.gov
Fluorescence Spectroscopy: This technique is significantly more sensitive and selective than UV-Vis absorption. mdpi.comchiralabsxl.com For analysis of this compound, which is not naturally fluorescent, a derivatization step is typically required to attach a fluorescent tag to the molecule. The resulting fluorescence is then measured for highly sensitive quantification. Quantitative analysis using HPLC with fluorescence detection is a common approach for loline alkaloids following solid-phase extraction cleanup. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. chiralabsxl.com It is exceptionally sensitive to the chirality (handedness) of a molecule. Given the multiple chiral centers in this compound, CD spectroscopy would be an ideal method for confirming its absolute stereochemistry and for studying conformational changes that may occur upon interaction with biological targets. chiralabsxl.com
Near-Infrared Spectroscopy (NIRS): NIRS has emerged as a highly effective method for the rapid, non-destructive quantification of this compound directly in ground plant material. researchgate.netmdpi.com This technique measures the absorption of near-infrared radiation, which corresponds to overtones and combinations of vibrational bands of C-H, N-H, and O-H bonds. process-insights.com By developing calibration models using a reference method (like GC), NIRS can accurately predict the concentration of this compound and other lolines in large numbers of grass samples quickly and without chemical reagents. researchgate.netmdpi.com
| Method | Principle | Primary Application for this compound | Key Advantage |
|---|---|---|---|
| UV-Vis | Light Absorption | Quantification, often as an HPLC detector. researchgate.net | Simplicity and cost-effectiveness. mdpi.com |
| Fluorescence | Light Emission | Highly sensitive quantification after derivatization. mdpi.com | High sensitivity and selectivity. chiralabsxl.com |
| CD | Differential Absorption of Polarized Light | Stereochemical analysis and interaction studies. chiralabsxl.com | Sensitivity to molecular chirality. chiralabsxl.com |
| NIRS | Vibrational Overtone Absorption | Rapid, non-destructive quantification in plant material. researchgate.netmdpi.com | Speed and minimal sample preparation. researchgate.net |
Hyphenated Techniques and Automation in this compound Analysis
To handle the complexity of biological samples and the need for sensitive detection, analytical methods for this compound rely heavily on hyphenated techniques, which couple a separation method with a detection method. nih.govijarnd.com
The most common hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov In these methods, the chromatography step (GC or LC) separates this compound from other compounds in the extract. The separated compound then enters the mass spectrometer, which provides mass information that confirms its identity and allows for precise quantification. researchgate.net GC-MS has been instrumental in identifying this compound and its deuterated forms in isotopic labeling studies aimed at elucidating its biosynthetic pathway. plos.orgresearchgate.netuky.edu LC-MS is also a dominant technique in metabolomic studies for the detection of loline alkaloids. researchgate.net Other common configurations include GC with a Flame Ionization Detector (GC-FID) and HPLC with UV or fluorescence detectors. mdpi.com
Automation is a key feature of modern analytical laboratories. In the context of this compound analysis, automation is primarily achieved through the use of autosamplers on GC and HPLC systems. mdpi.com This allows for the unattended analysis of large batches of samples, increasing throughput and improving reproducibility. The integration of machine learning and artificial intelligence is an emerging trend that promises to further automate data analysis and method optimization. numberanalytics.com
Method Validation and Quality Control in this compound Analysis
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for this compound analysis must undergo rigorous validation. numberanalytics.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating several key performance characteristics.
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, other alkaloids). numberanalytics.com | Crucial for distinguishing this compound from structurally similar lolines in a complex grass extract. |
| Linearity | The ability to produce test results that are directly proportional to the analyte concentration within a given range. numberanalytics.com | Establishes the concentration range over which quantification is accurate. |
| Accuracy | The closeness of the test results to the true value. numberanalytics.com | Ensures the measured amount of this compound is correct. Often assessed via recovery studies. eurachem.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. numberanalytics.com | Demonstrates the reproducibility of the method (repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. numberanalytics.com | Defines the sensitivity of the method for detecting trace amounts of this compound. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. numberanalytics.com | Defines the lowest concentration that can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. eurachem.org | Ensures reliability during routine use when minor variations in parameters like temperature or mobile phase composition may occur. |
Quality control (QC) complements method validation by implementing a set of procedures to continuously monitor analytical performance and ensure that results remain reliable over time. fao.org For this compound analysis, QC practices include:
Instrument Calibration: Regular calibration of analytical instruments (e.g., GC, HPLC, spectrometers) using certified reference standards. epa.gov
Use of Control Samples: Analyzing a control sample with a known concentration of this compound in each analytical run to verify instrument performance. iwlearn.net
Method Blanks: Analyzing a blank sample (containing all reagents except the analyte) to check for contamination. iwlearn.net
Validation Checks: For methods like NIRS, periodic internal validation is performed by comparing the NIRS-predicted concentrations against those obtained with a primary reference method like GC to ensure the calibration model remains valid. researchgate.netmdpi.com
Synthetic and Semisynthetic Approaches to N Acetylnorloline and Analogs
Total Synthesis Strategies for N-Acetylnorloline
The total synthesis of this compound, a complex alkaloid with a unique ether-bridged pyrrolizidine (B1209537) core, presents a significant challenge to synthetic chemists. nih.govacs.org The development of effective total synthesis strategies is crucial for providing access to this and other loline (B1675033) alkaloids for biological and insecticidal studies. nih.govacs.org
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.come3s-conferences.org For this compound, a primary disconnection is the bond between the nitrogen atom and the acetyl group, leading back to the simpler precursor, norloline. The core of the challenge lies in the construction of the strained bicyclic ether system of the loline skeleton.
A key strategy involves disconnecting the ether bridge, which simplifies the target to a substituted pyrrolizidine ring. Further disconnections of the pyrrolizidine ring can lead to linear precursors. For instance, a critical step in one approach is a tethered aminohydroxylation reaction, which forms the ether bridge and installs necessary stereocenters in a single step. nih.govacs.org This simplifies the retrosynthetic analysis to designing a suitable homoallylic carbamate (B1207046) precursor. nih.gov
Another approach might involve a Mannich-type reaction to form key carbon-carbon and carbon-nitrogen bonds, setting the stereochemistry of the pyrrolizidine core early in the synthesis. acs.org The choice of disconnection points is guided by the desire to use reliable and stereoselective reactions to control the molecule's three-dimensional structure.
Stereoselective and Enantioselective Syntheses
Controlling the stereochemistry of this compound is paramount, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single stereoisomer from a racemic or achiral starting material.
A notable stereoselective synthesis of (±)-acetylnorloline utilizes a tethered aminohydroxylation (TA) reaction. nih.govacs.org This key step is designed to control the relative stereochemistry of the newly formed stereocenters by exploiting allylic strain in the starting material to direct the approach of the reagent. nih.gov
Enantioselective synthesis goes a step further by producing a single enantiomer. This can be achieved using several methods: ethz.ch
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains some of the required stereocenters.
Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.
For instance, an asymmetric synthesis of the loline alkaloid core has been achieved using a Mannich-type reaction with an N-tert-butylsulfinylimine derived from an enantiopure starting material. acs.org This approach establishes the absolute stereochemistry early in the synthetic sequence. Another enantioselective total synthesis of (+)-N-acetylnorloline was accomplished through a highly stereoselective asymmetric vinylogous Mannich reaction. acs.org
Challenges and Innovations in this compound Total Synthesis
The total synthesis of this compound is fraught with challenges, primarily due to its rigid, strained tricyclic structure. Key difficulties include:
Construction of the Ether Bridge: Forming the C2-O-C7 ether linkage with the correct stereochemistry is a significant hurdle.
Stereocontrol: The molecule has multiple stereocenters, and controlling their relative and absolute configurations is a major challenge.
Functional Group Compatibility: The synthesis must be designed to tolerate the various functional groups present in the molecule and its intermediates.
Innovations to overcome these challenges have been a driving force in the field. The development of the tethered aminohydroxylation reaction is a prime example of a novel strategy to address the formation of the ether bridge and control stereochemistry simultaneously. nih.govacs.orgacs.org This method circumvents issues of poor regioselectivity often seen in intermolecular versions of the reaction. acs.org
| Challenge | Innovative Solution |
| Construction of the ether bridge | Tethered aminohydroxylation (TA) reaction |
| Stereocontrol | Asymmetric Mannich-type reactions, use of chiral auxiliaries |
| Overall Efficiency | Cascade reactions, development of new catalytic methods |
Semisynthesis and Derivatization of this compound for SAR and Mechanistic Probes
Semisynthesis, which involves the chemical modification of a naturally occurring starting material, provides a more direct route to analogs of this compound. Starting with loline, which can be isolated from natural sources, various N-acyl derivatives can be synthesized to explore structure-activity relationships (SAR). acs.org By systematically varying the acyl group, researchers can probe how changes in this part of the molecule affect its biological activity. This approach has been used to prepare a range of N-acylloline derivatives and test their cytotoxic and insecticidal properties. acs.org
These semisynthetic analogs are also valuable as mechanistic probes. By introducing specific functional groups or labels, scientists can study the interactions of these compounds with their biological targets, helping to elucidate their mode of action.
Biocatalytic and Chemoenzymatic Approaches to this compound Synthesis
Biocatalysis and chemoenzymatic synthesis leverage the high selectivity and efficiency of enzymes to perform chemical transformations. worktribe.comnih.govmdpi.com While the direct biocatalytic synthesis of this compound is still an emerging area, the principles of this field offer promising avenues for future development.
A key enzyme in the biosynthesis of loline alkaloids is this compound synthase (LolO). psu.edu In principle, this enzyme, or engineered variants, could be used in a chemoenzymatic approach. This might involve the chemical synthesis of a precursor molecule that can then be converted to this compound or a related analog by the enzyme. researchgate.net
The advantages of biocatalytic and chemoenzymatic methods include: mdpi.comnih.gov
High Selectivity: Enzymes can distinguish between similar functional groups and stereoisomers, leading to cleaner reactions and purer products.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in water at neutral pH and ambient temperature, reducing the need for harsh reagents and protecting groups.
Sustainability: Biocatalysts are derived from renewable resources and are biodegradable. mdpi.com
The main challenges in this area are the availability and stability of the required enzymes and their potential for limited substrate scope. worktribe.comnih.gov However, advances in genetic engineering and enzyme immobilization are helping to overcome these limitations. mdpi.comnih.gov
Flow Chemistry and Continuous Manufacturing for this compound Synthesis (academic focus)
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers several advantages for the synthesis of complex molecules like this compound. mdpi.comeuropa.eu From an academic perspective, flow chemistry allows for: noelresearchgroup.comcam.ac.uk
Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivity. mdpi.com
Enhanced Safety: Hazardous reagents or intermediates can be generated and used in small quantities in a closed system, minimizing risk. europa.eunoelresearchgroup.com
Facilitation of Multistep Syntheses: Multiple reaction steps can be linked together in a continuous sequence, streamlining the synthetic process and reducing the need for intermediate purification. noelresearchgroup.com
While the application of flow chemistry to the total synthesis of this compound has not been extensively reported, the principles are highly relevant. For example, key steps like the tethered aminohydroxylation or other catalytic reactions could potentially be optimized and scaled up using flow reactors. The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry a powerful tool for exploring challenging chemical transformations in an academic research setting. cam.ac.ukresearchgate.net
Ecological and Evolutionary Context of N Acetylnorloline Production
Role of N-Acetylnorloline in Inter-Species Interactions
This compound is primarily recognized for its role as a chemical defense in plant-herbivore and microbe-host interactions. wikipedia.orgmmsl.cz Produced by Epichloë fungal endophytes living within grass tissues, this compound, along with other loline (B1675033) alkaloids, provides the host grass with protection against a variety of insect herbivores. wikipedia.orgnih.gov
Plant-Herbivore Interactions:
The insecticidal and deterrent properties of this compound and other lolines are well-documented. wikipedia.orguky.edu For instance, studies have shown that loline alkaloids, including NANL, can cause high mortality in Argentine stem weevil larvae. plos.org They are also effective against other insect pests, with some loline derivatives exhibiting potency comparable to nicotine (B1678760) against green bugs. uky.edu The production of these defensive alkaloids is a clear example of a mutualistic relationship, where the fungus protects the grass from being eaten, and in return, the grass provides the fungus with nutrients and a means of propagation. researchgate.net The concentration of these alkaloids can increase in response to herbivory, such as clipping, suggesting an inducible defense mechanism.
The effectiveness of this chemical defense can be influenced by various factors, including the specific combination of grass host and endophyte strain. utupub.fi For example, the association between tall fescue and the endophyte Epichloë coenophiala is known to produce this compound. mdpi.com Similarly, meadow fescue symbiotic with Epichloë uncinata also produces NANL, often as the dominant loline alkaloid. mdpi.com
Microbe-Host Interactions:
The interaction between the fungal endophyte and the host grass is a complex symbiotic relationship. mmsl.cz The fungus lives entirely within the plant's tissues and is transmitted vertically from one generation to the next through the seeds. uky.edu This close association has led to the co-evolution of metabolic pathways. While the fungus possesses the genetic machinery (the LOL gene cluster) for producing the core loline structure, the final profile of loline alkaloids, including the presence and quantity of this compound, can be influenced by the host plant. plos.orgusda.gov For example, the conversion of loline to N-acetylloline is catalyzed by a plant-encoded acetyltransferase, demonstrating a collaborative synthesis of these defensive compounds. plos.orguky.edu
Furthermore, the production of loline alkaloids can be regulated based on the fungal life cycle. In the sexual stage of the fungus, which relies on flies for fertilization, loline production is downregulated, presumably to avoid harming the insect vectors. nih.gov This highlights a sophisticated regulatory mechanism that balances defensive needs with reproductive requirements.
Distribution of this compound Across Organisms and Ecosystems
This compound is not ubiquitously distributed; its presence is primarily confined to specific symbiotic associations between cool-season grasses and Epichloë fungal endophytes. wikipedia.orguky.edu These symbiotic relationships are found in various grassland ecosystems worldwide. uky.edu
Organisms:
The production of this compound is a hallmark of certain Epichloë species and their anamorphs (Neotyphodium). wikipedia.orgnih.gov These fungi form symbiotic relationships with a range of cool-season grasses, most notably tall fescue (Schedonorus arundinaceus or Lolium arundinaceum) and meadow fescue (Schedonorus pratensis or Lolium pratense). mdpi.comtandfonline.comnih.gov The specific endophyte strain and host grass species combination determines the profile of loline alkaloids produced, with some associations yielding high concentrations of this compound. mdpi.complos.org For example, the Epichloë coenophiala strain AR584 in tall fescue produces this compound as the dominant loline. mdpi.com
While primarily associated with grass-endophyte symbioses, loline alkaloids have also been identified in a few other plant species, such as those in the genera Adenocarpus and Argyreia mollis. wikipedia.org
Ecosystems:
Grasses harboring Epichloë endophytes that produce this compound are prevalent in temperate grassland ecosystems. These grasses are often used for forage and turf, making the presence of these alkaloids economically and ecologically significant. utupub.fi The defensive properties conferred by this compound and other lolines can influence the structure of insect communities in these ecosystems by deterring herbivory. wikipedia.org The production of these compounds can also be influenced by environmental conditions within the ecosystem, such as drought, which can affect alkaloid concentrations in different parts of the plant. mdpi.com
Evolutionary Pressures Driving this compound Production
The evolution of this compound production is intricately linked to the selective pressures exerted by herbivores and the co-evolutionary dynamics of the grass-endophyte symbiosis. uky.eduresearchgate.net
The primary evolutionary driver for the production of this compound and other loline alkaloids is herbivore pressure. nih.gov The insecticidal and deterrent properties of these compounds provide a significant fitness advantage to the host grass by reducing damage from insect pests. wikipedia.orguky.edu This defensive mutualism is thought to be a key factor in the ecological success and persistence of many endophyte-infected grasses. tandfonline.com
The diversification of loline alkaloid profiles, including the production of this compound as an intermediate or final product, is likely a strategy to combat a broad spectrum of herbivores and to prevent the development of resistance in any single herbivore species. plos.org Different loline derivatives have been shown to have varying effects on different insects. plos.org For example, this compound can cause high mortality in Argentine stem weevil larvae, while other lolines may have greater impacts on growth and development. plos.org
The genetic basis for this diversity lies within the LOL gene cluster found in Epichloë species. plos.orgusda.gov The presence, absence, or mutation of specific genes within this cluster determines the final loline alkaloid profile. plos.orguky.edu For instance, the production of this compound as an end product can result from the loss or inactivation of "late pathway" genes that would otherwise modify it into other loline derivatives. uky.eduuky.edu This suggests that the evolution of different loline profiles, including those dominated by this compound, has occurred through gene loss events from an ancestral LOL cluster. plos.org
Furthermore, interspecific hybridization between different Epichloë species can lead to novel combinations of alkaloid biosynthesis genes, further promoting the diversification of defensive compounds. uky.edu
Ecophysiological Significance of this compound
The production of this compound and other loline alkaloids represents a significant metabolic investment for the fungal endophyte and, by extension, the host plant. nih.gov However, this investment is often outweighed by the benefits of enhanced protection against herbivores. wikipedia.org The presence of these alkaloids can lead to increased plant persistence and competitiveness in grassland ecosystems. tandfonline.com
There is also evidence to suggest that loline alkaloids, including this compound, may contribute to the host plant's tolerance to abiotic stresses such as drought. wikipedia.org While the exact mechanisms are still being investigated, the presence of the endophyte and its alkaloids can influence various physiological processes in the plant. For example, some studies have shown that endophyte-infected grasses exhibit altered growth patterns and resource allocation, which could contribute to improved stress resilience. However, the relationship between loline concentration and abiotic stress can be complex, with some studies showing increased loline levels under drought stress in some grass species and decreased levels in others. mdpi.com
Advanced Structural Elucidation and Conformational Analysis of N Acetylnorloline
Computational Chemistry Approaches to N-Acetylnorloline Conformation and Dynamics
In the absence of crystallographic data, computational chemistry provides powerful tools for predicting and understanding the structural and dynamic properties of this compound. These in silico methods allow for the exploration of molecular conformations, energies, and properties that can be difficult to measure experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com It is widely applied to perform conformational analysis by calculating the potential energy of different spatial arrangements (conformers) of a molecule. For this compound, DFT calculations can be used to fully optimize the geometry of various possible conformers, such as those arising from the puckering of the pyrrolizidine (B1209537) ring system or rotation around the N-acetyl bond.
By comparing the calculated energies of these optimized structures, the most stable ground-state conformers can be identified. beilstein-journals.org The relative stabilities are analyzed based on intramolecular interactions, such as hydrogen bonding and steric hindrance. nih.gov These theoretical results provide a detailed picture of the molecule's preferred shape and are essential for interpreting experimental data from techniques like NMR and VCD. nih.gov
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamics of this compound over time. acellera.com MD simulations model the molecule as a system of atoms whose movements are governed by a force field, which approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, revealing how the molecule behaves in a simulated environment, such as in a solvent like water. arxiv.org
For this compound, MD simulations can illustrate the transitions between different ring conformations and the rotational dynamics of the acetyl group. This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets. MD simulations have been used to study the active site of the this compound synthase enzyme, revealing how substrate binding and conformation are controlled. researchgate.net
A powerful application of quantum chemistry, particularly DFT, is the prediction of spectroscopic properties. figshare.com By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, theoretical NMR, IR, and VCD spectra can be generated. nih.govfrontiersin.org These predicted spectra can then be compared directly with experimental spectra.
A strong correlation between the calculated and experimental spectra provides high confidence in the determined structure and conformation of the molecule. rsc.org For instance, calculating the ¹³C and ¹H NMR chemical shifts for various low-energy conformers of this compound and comparing them to experimental values can help identify the dominant conformer in solution. Similarly, predicting the VCD spectrum is essential for the unambiguous determination of the molecule's absolute configuration. frontiersin.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Chiroptical Properties and Absolute Configuration Determination of this compound (e.g., Circular Dichroism, Vibrational Circular Dichroism)
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. libretexts.org The specific three-dimensional arrangement of atoms at its chiral centers is known as its absolute configuration. rsc.orgchemeo.com This configuration is unambiguously defined by the IUPAC InChI string, which for this compound includes the stereochemical layer /t6-,7+,8-,9?/m1/s1, indicating a specific stereoisomer. nist.govcrystallography.net
Experimental techniques that measure the differential interaction of a molecule with left- and right-circularly polarized light, known as chiroptical spectroscopy, are used to determine and confirm the absolute configuration.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light. spectrabase.com While useful for studying the secondary structure of large biomolecules, its application to small molecules can be limited. chemrxiv.org
Vibrational Circular Dichroism (VCD) is a more powerful technique for small molecules. VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. ugr.esrsc.org An experimental VCD spectrum provides a rich fingerprint that is unique to a specific enantiomer. frontiersin.org The power of VCD is fully realized when combined with quantum chemical calculations. researchgate.net The theoretical VCD spectrum for a proposed absolute configuration (e.g., the one suggested by the InChI string) is calculated using DFT. If the calculated spectrum for the R,S configuration matches the experimental spectrum, the absolute configuration is unequivocally confirmed. figshare.comlibretexts.org This combined experimental and theoretical approach has become a benchmark for assigning the absolute configuration of complex chiral molecules. frontiersin.org
NMR-Based Conformational Analysis in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in both solution and solid states. crystallography.netlibretexts.org It provides detailed information about the chemical environment and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
In solution, NMR techniques can reveal the dominant conformation of this compound. Analysis of ¹H-¹H coupling constants provides information about dihedral angles, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) identify protons that are close to each other in space, regardless of whether they are bonded. This spatial information is used to build a 3D model of the molecule's conformation in solution. nih.gov
Solid-state NMR (ssNMR) provides information about molecular structure and conformation in a solid or non-soluble form. libretexts.org For materials that are difficult to crystallize, ssNMR can be a primary method for structural characterization. libretexts.org By measuring chemical shifts and dipolar couplings in the solid state, one can deduce conformational details that may differ from those observed in solution.
The following tables present representative ¹H and ¹³C NMR chemical shifts for this compound, based on its known structure and typical values for similar functional groups.
Table 1: Representative ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present and should be considered representative.
| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity |
| CH₃ (Acetyl) | ~2.0 | Singlet |
| H-1 | ~4.2 | Multiplet |
| H-2, H-3, H-5 | ~1.8 - 3.5 | Multiplets |
| H-6 | ~4.5 | Multiplet |
| H-7 | ~4.0 | Multiplet |
| H-8 | ~2.5 - 3.0 | Multiplets |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present and should be considered representative.
| Carbon Assignment | Representative Chemical Shift (ppm) |
| C H₃ (Acetyl) | ~23 |
| C =O (Acetyl) | ~170 |
| C-1 | ~60 |
| C-2, C-3, C-5 | ~30 - 55 |
| C-6 | ~75 |
| C-7 | ~70 |
| C-8 | ~65 |
Future Directions and Emerging Research Avenues for N Acetylnorloline
Integration of Omics Technologies in N-Acetylnorloline Research (e.g., metabolomics, genomics of producers)
The integration of "omics" technologies is revolutionizing the study of natural products like this compound. nih.govazolifesciences.com These high-throughput approaches provide a holistic view of the biological systems involved in its production and function. researchgate.net Genomics of the producing organisms, primarily Epichloë fungal endophytes, has been instrumental in identifying the loline (B1675033) alkaloid biosynthesis (LOL) gene cluster. uniprot.orgplos.org Sequencing the genomes of endophytes with different alkaloid profiles has allowed researchers to link specific genes, such as lolO, to key biosynthetic steps like the formation of this compound's characteristic ether bridge. researchgate.net
Metabolomics, the systematic study of small-molecule metabolite profiles, offers a direct functional readout of the physiological state of the grass-endophyte symbiotum. wikipedia.org By analyzing the metabolome, researchers can track the flow of precursors into the loline pathway and identify the full spectrum of alkaloids produced, including this compound. cmbio.io This is crucial, as the type and concentration of loline alkaloids can vary significantly depending on the specific host-endophyte combination. oregonstate.edu The combination of genomics and metabolomics (metabolomics-genomic workflows) accelerates the discovery of novel natural products and helps to dereplicate known compounds at the genomic level, making the research process more efficient. nih.gov Furthermore, transcriptomics and proteomics can reveal how gene expression and protein levels within the LOL cluster are regulated under different environmental conditions or in response to stimuli like herbivory, providing a multi-layered understanding of this compound production. ecancer.orgmaxapress.com
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Description | Application to this compound Research | Key Insights |
|---|---|---|---|
| Genomics | Study of the complete set of DNA (the genome) of an organism. cmbio.io | Identifying and sequencing the LOL gene cluster in Epichloë species. uniprot.orgplos.org Comparing genomes of different endophyte strains to link genotypes to chemotypes (alkaloid profiles). researchgate.net | Discovery of genes (lolN, lolM, lolO, lolP) responsible for the biosynthesis and diversification of loline alkaloids from this compound. uniprot.orgresearchgate.netresearchgate.net |
| Metabolomics | Large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. wikipedia.org | Quantifying the concentration of this compound and other loline alkaloids in host grasses. scienceopen.comresearchgate.net Tracking the incorporation of isotopic labels to elucidate the biosynthetic pathway. plos.orgresearchgate.net | Established this compound as the first fully cyclized intermediate in the pathway. plos.org Revealed how factors like drought stress can alter alkaloid profiles. scienceopen.com |
| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism under specific conditions. cmbio.io | Analyzing the expression levels of LOL genes in response to environmental cues (e.g., herbivory, nutrient levels). researcher.life | Understanding the regulatory mechanisms that control the production of this compound and other lolines. frontiersin.org |
| Proteomics | Large-scale study of proteins, their structures, and functions. ecancer.org | Characterizing the enzymes (e.g., LolO, LolN, LolM) encoded by the LOL gene cluster. plos.org Studying protein-protein interactions within the biosynthetic machinery. | Confirmation of enzyme function, such as the N-acetamidase activity of LolN and the methyltransferase activity of LolM. plos.org |
| Multi-Omics Integration | Combining data from different omics platforms to gain a systems-level understanding. azolifesciences.com | Correlating gene presence/expression (genomics/transcriptomics) with alkaloid production (metabolomics) and enzyme levels (proteomics). nih.gov | Building comprehensive models of the loline alkaloid biosynthetic network and its interaction with the host plant's metabolism. researchgate.net |
Development of Novel Research Tools and Probes Based on this compound Structure
The unique chemical structure of this compound, particularly its rigid furan-pyrrolizidine ring system, makes it an attractive scaffold for the development of novel chemical probes. ontosight.ai Chemical probes are small molecules used to study biological systems, such as identifying the protein targets of a bioactive compound. chemicalprobes.org The development of an activity-based probe (ABP) derived from the this compound structure could be a powerful tool for definitively identifying its molecular targets in insects and other organisms. nih.govnih.gov
Such a probe would typically incorporate a reactive group that can covalently bind to its biological target upon interaction, and a reporter tag (like a fluorescent dye or biotin) for detection and isolation. nih.gov By applying this probe to insect cell lysates or even living organisms, researchers could isolate and identify the specific proteins that this compound interacts with to exert its insecticidal effects. This would represent a significant leap from the current understanding, which is largely based on observational studies of insect deterrence or mortality. plos.orgoregonstate.edu Furthermore, understanding the structure-activity relationship through such tools could guide the synthesis of more potent or selective insecticide analogs. The process of developing such a tool is complex, requiring a strong theoretical basis and rigorous validation. hilarispublisher.com
Exploration of Undiscovered Biological Roles and Interacting Systems
While the anti-insect activity of loline alkaloids is well-documented, the specific role of this compound is less clear, and it may possess other biological functions yet to be discovered. uniprot.orgoregonstate.edu For instance, some studies have noted that while N-formylloline deters feeding, this compound can cause high mortality in insects like the Argentine stem weevil with little effect on larval growth, suggesting a different mode of action. plos.org This points to a more complex and nuanced role than simply being a precursor to other lolines.
Table 2: Known and Potential Biological Roles of this compound
| Category | Role | Current Evidence | Future Research Questions |
|---|---|---|---|
| Known Roles | Biosynthetic Intermediate | Isotopic labeling and gene knockout studies have confirmed NANL is the first cyclized loline and the precursor to all other lolines (e.g., norloline, loline, N-formylloline). plos.orgresearchgate.net | What regulates the flux of NANL into different downstream loline products? |
| Insecticidal Agent | Causes mortality in Argentine stem weevil larvae. plos.org Part of the loline alkaloid mixture that provides broad-spectrum anti-insect activity. uniprot.org | What is the specific molecular target and mode of toxic action? How does its activity compare to other lolines against a wider range of insects? | |
| Potential/Undiscovered Roles | Intra-plant Signaling Molecule | Alkaloids can modulate plant physiology. The presence of endophytes is linked to changes in host plant characteristics like drought tolerance. scienceopen.com | Does this compound influence the host plant's gene expression, growth, or stress responses? |
| Antimicrobial Agent | Many alkaloids possess antimicrobial properties. The effect of this compound on pathogenic or beneficial microbes is unknown. | Does this compound inhibit the growth of pathogenic fungi or bacteria? Does it shape the plant's microbiome? | |
| Allelochemical | The release of alkaloids into the soil could affect neighboring plants or soil organisms. | Is this compound exuded from roots? If so, does it have any effect on seed germination or the growth of other plants? |
Advanced Engineering of Biosynthetic Pathways for this compound (Synthetic Biology)
Synthetic biology, which applies engineering principles to biological systems, offers powerful tools to redesign and control the production of natural products like this compound. chalmers.sebio.org The elucidation of the LOL gene cluster provides a complete blueprint for its biosynthesis, opening the door for advanced metabolic engineering. dtu.dk One major goal is to transfer the entire biosynthetic pathway into a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, which are well-characterized and easily manipulated organisms. chalmers.selbl.gov This would enable the production of this compound in industrial fermenters, independent of the slow-growing fungal endophyte and its grass host. frontiersin.org
Beyond simple reconstruction, synthetic biology allows for the optimization of the pathway for higher yields. nih.gov This can involve balancing the expression of pathway enzymes, eliminating competing metabolic pathways, and engineering the host to increase the supply of precursors like L-homoserine and L-aspartate. uniprot.orglbl.gov Furthermore, researchers can create novel loline derivatives by introducing enzymes from other organisms or by modifying the existing LOL enzymes. rsc.org For example, by swapping or altering the acetyltransferase that initiates the pathway or the tailoring enzymes that modify the loline core, it may be possible to generate a library of new compounds with potentially improved insecticidal properties or entirely new bioactivities. plos.orgnih.gov
Theoretical and Computational Advancements in Understanding this compound
Computational chemistry and molecular modeling are becoming indispensable tools for understanding complex biochemical processes at an atomic level. nih.gov For this compound, these approaches can provide profound insights into its biosynthesis and function. A key area of interest is the mechanism of the non-heme iron oxygenase, LolO, which catalyzes the remarkable C-H activation and C-O bond formation to create the ether bridge. researchgate.netosti.gov Computational studies, such as those using density functional theory (DFT), can model the reaction pathway, rationalize the enzyme's selectivity, and explain how the substrate is positioned within the active site to facilitate this difficult chemical transformation. osti.govmdpi.com
These computational approaches can also be used to predict the structure and properties of this compound and its derivatives. researchgate.net By modeling the interaction of different loline structures with potential protein targets (identified through probes or other methods), researchers can develop structure-activity relationship (SAR) models. These models can predict the bioactivity of novel, yet-to-be-synthesized loline analogs, thereby guiding synthetic biology efforts and prioritizing which derivatives to produce. This synergy between computational prediction and experimental validation accelerates the discovery and optimization of new bioactive compounds. nih.gov
Challenges and Opportunities in this compound Research
The future of this compound research is filled with both significant challenges and exciting opportunities. A major challenge lies in the complexity of the biological system in which it is produced. researchgate.net The production of this compound and other lolines is the result of a finely tuned symbiotic interaction between a fungus and a plant, influenced by genetics of both partners and environmental factors. oregonstate.eduscienceopen.com Elucidating these multi-trophic interactions and their consequences remains a difficult task. plos.org Furthermore, the chemical synthesis of this compound is complex, hindering the production of large quantities for widespread testing and the development of derivatives. ontosight.ai
Despite these hurdles, the opportunities are substantial. This compound is a key component of a biological system that produces potent, broad-spectrum insecticides with no known toxicity to mammals, making it an ideal candidate for the development of new, environmentally friendly biopesticides. researchgate.netresearchgate.net Engineering crops to produce this compound and other lolines could provide them with built-in pest resistance. plos.org The discovery of its biosynthetic pathway provides a clear roadmap for large-scale production through synthetic biology. chalmers.se Moreover, the potential for undiscovered biological roles means that this compound or its derivatives could find applications in medicine or other areas, representing a largely untapped reservoir of bioactive chemical structures. ontosight.airesearchgate.net
Q & A
Q. How can N-Acetylnorloline be accurately quantified in endophyte-infected plant tissues?
Methodological Answer: Near-infrared spectroscopy (NIRS) coupled with modified partial least squares (MPLS) regression is a robust approach. Optimal quantification is achieved using spectral preprocessing with standard normal variate (SNV) transformation and a PCA model explaining >98% spectral variability. Cross-validation (e.g., 95% confidence intervals) and elimination of spectral outliers (4 in one study) are critical for validation . Synthetic standards should be used to confirm specificity, as demonstrated in Epichloë-infected Achnatherum robustum studies .
Q. What are the best practices for validating the specificity of analytical methods in this compound research?
Methodological Answer: Combine orthogonal techniques such as GC-MS and LC-MS/MS to cross-validate results. For example, NIRS-predicted this compound concentrations should align with GC-derived data (R² > 0.95). Internal validation protocols must include synthetic standards and spike-recovery experiments to rule out matrix interference .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound detection between GC and NIR spectroscopy methods?
Methodological Answer: Discrepancies often arise from matrix effects or instrument sensitivity thresholds. Perform residual analysis on outlier data points (e.g., via Mahalanobis distance in PCA) and recalibrate models using site-specific validation sets. For instance, Figure 4 in NIR studies demonstrates overlapping 95% confidence intervals between GC and NIR results, suggesting methodological complementarity rather than contradiction .
Q. What experimental designs are optimal for studying this compound biosynthetic pathways in endophytic fungi?
Methodological Answer: Use in vitro fungal cultures under controlled nutrient conditions (e.g., nitrogen limitation) to induce alkaloid production. Pair this with RNA-seq to identify differentially expressed genes in the lol cluster. Include hybrid experimental designs combining field samples (to capture ecological variability) and lab-grown isolates (to control genetic factors), as seen in multi-site Epichloë studies .
Q. How do seasonal variations influence this compound accumulation, and what sampling strategies mitigate this variability?
Methodological Answer: Longitudinal sampling across growing seasons (e.g., pre-flowering vs. senescence stages) with nested ANOVA designs can isolate seasonal effects. For example, multi-location sampling spanning 1,200 km in North America revealed latitudinal trends in alkaloid profiles, necessitating stratified random sampling to account for microclimatic factors .
Q. How can multivariate statistical approaches improve the interpretation of this compound alkaloid profiles in ecological studies?
Methodological Answer: Apply linear mixed models (LMMs) in R to partition variance among fixed effects (e.g., endophyte strain) and random effects (e.g., site-specific abiotic factors). For example, summing this compound with other lolines (N-acetylloline, N-formylloline) and analyzing their total via LMMs enhances ecological interpretability .
Data Contradiction & Reproducibility
Q. Why do some Epichloë strains show inconsistent this compound detection despite genetic similarity?
Methodological Answer: Genomic plasticity in endophyte alkaloid clusters (e.g., presence/absence of lolC genes) and host plant secondary metabolism interactions may explain discrepancies. Use chemotype-genotype correlation studies with PCR-based markers for lol genes and metabolomic profiling across multiple host species .
Q. How can researchers ensure reproducibility in this compound studies across labs?
Methodological Answer: Adopt NIH preclinical guidelines: document detailed protocols for fungal cultivation (e.g., media, temperature), analytical instrument parameters (e.g., GC column type, NIR spectral range), and statistical pipelines (e.g., R scripts for LMMs). Publicly share raw spectra and chromatograms via repositories like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
